molecular formula C14H14BFO3 B1526631 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid CAS No. 1451391-39-1

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

Cat. No. B1526631
CAS RN: 1451391-39-1
M. Wt: 260.07 g/mol
InChI Key: NIAFLFHRTMXSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative with the molecular formula C14H14BFO3 and a molecular weight of 260.07 g/mol . It is a solid substance that is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14BFO3/c1-10-7-8-12 (13 (14 (10)16)15 (17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 .


Chemical Reactions Analysis

Boronic acids, such as this compound, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is widely applied in forming carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 260.07 g/mol . It is stored at temperatures between 2-8°C .

Scientific Research Applications

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of small molecules and peptides, as well as in the synthesis of complex molecules. It has also been used in medicinal chemistry to study the biological activities of various compounds, including inhibitors of protein-protein interactions. In addition, this compound has been used in the synthesis of polymers and other materials for use in biotechnology and nanotechnology.

Mechanism of Action

Target of Action

The primary target of the compound 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound is solid at room temperature Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular effect of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds . The cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of the Suzuki–Miyaura reaction can be affected by the pH of the environment . The compound is also likely to be mobile in the environment due to its water solubility . Additionally, the compound should be stored at a temperature between 2-8°C to maintain its stability .

Advantages and Limitations for Lab Experiments

The main advantages of using 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in laboratory experiments are its high reactivity and its ability to form covalent bonds with various molecules. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, so it must be used in a solvent such as acetonitrile or DMF. In addition, it is not very stable in acidic or basic solutions, so it must be used in neutral or slightly acidic solutions.

Future Directions

There are several potential future directions for the use of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid in scientific research. For example, it could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of polymers and other materials for use in biotechnology and nanotechnology. In addition, it could be used to study the biological activities of various compounds, including inhibitors of protein-protein interactions. Finally, it could be used to study the effects of various compounds on biochemical and physiological processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and providing instructions for what to do if the compound comes in contact with the eyes .

properties

IUPAC Name

(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAFLFHRTMXSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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